2-(1-methyl-1H-pyrazol-5-yl)pyrimidine
Description
2-(1-Methyl-1H-pyrazol-5-yl)pyrimidine is a nitrogen-containing heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 1-methylpyrazole group. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. Notably, derivatives of this compound have been explored as inhibitors of extracellular signal-regulated kinases (ERKs), such as GDC-0994, a clinical candidate for treating hyperproliferative disorders like cancer . The compound’s synthetic accessibility and capacity for functionalization at the pyrimidine and pyrazole rings enable tailored modifications for diverse applications, including drug discovery and agrochemical development.
Properties
CAS No. |
1269294-03-2 |
|---|---|
Molecular Formula |
C8H8N4 |
Molecular Weight |
160.18 |
IUPAC Name |
2-(2-methylpyrazol-3-yl)pyrimidine |
InChI |
InChI=1S/C8H8N4/c1-12-7(3-6-11-12)8-9-4-2-5-10-8/h2-6H,1H3 |
InChI Key |
NVQKDLSXBFWQNB-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=N1)C2=NC=CC=N2 |
Synonyms |
2-(1-Methyl-1H-pyrazol-5-yl)pyriMidine |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 2-(1-methyl-1H-pyrazol-5-yl)pyrimidine with structurally related pyrimidine and pyrazole derivatives, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogues and Substitution Patterns
Key Observations :
- Chlorine and Methyl Substitutions (e.g., 2-Chloro-5-methyl derivative): Enhance electrophilicity and binding affinity in kinase inhibitors .
- Hybrid Systems (e.g., Thienopyrimidine hybrids): Improve synthetic yields (82%) and thermal stability compared to simpler pyrimidines .
- Steric Modifications (e.g., Cyclohexyl linkers): Influence pharmacokinetic properties by altering lipophilicity and metabolic stability .
Key Observations :
- Suzuki-Miyaura Coupling : Widely employed for constructing biaryl systems but may require optimization for sterically hindered substrates .
- Vilsmeier–Haack Reagents : Efficient for introducing formyl groups in heterocyclic systems, enabling subsequent cyclization .
- Isomerization : Critical for accessing thermodynamically stable products, as seen in pyrazolotriazolopyrimidine synthesis .
Preparation Methods
Cyclocondensation Approaches for Core Structure Assembly
Cyclocondensation reactions between hydrazine derivatives and diketones or keto-enol tautomers constitute a foundational strategy for constructing the pyrazole ring fused to pyrimidine. In one documented protocol, 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one was synthesized via the reaction of hydrazine derivatives with pyrimidin-4-one precursors under basic conditions . This method leverages Lawesson’s reagent to facilitate cyclization, achieving moderate to high yields (60–80%) depending on substituent electronic effects.
Critical to this approach is the regioselective formation of the 1-methylpyrazole moiety. Methylhydrazine, when reacted with β-keto esters or α,β-unsaturated ketones, directs substitution to the N1 position, ensuring structural fidelity . For instance, Nawrot-Modranka et al. demonstrated that treating 1-(2-hydroxyphenyl)-3-(1-methylhydrazinyl)-2-propen-1-one with methylhydrazine in pyridine at reflux for 48 hours yields 2-(1-methyl-1H-pyrazol-5-yl)phenol with 95% efficiency . While this example pertains to a phenolic analog, the methodology is adaptable to pyrimidine systems by substituting the phenolic precursor with pyrimidinone derivatives.
Cross-Coupling Strategies for Pyrimidine Functionalization
Transition-metal-catalyzed cross-coupling reactions enable precise installation of the pyrazole ring onto preformed pyrimidine scaffolds. The Suzuki-Miyaura reaction, in particular, has been employed to couple halogenated pyrimidines with pyrazole boronic esters. A notable example involves the palladium-catalyzed coupling of 2-bromopyrimidine with 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, yielding the target compound in 70–85% yields .
Optimization studies reveal that solvent choice (e.g., toluene or dioxane) and base (e.g., K2CO3 or CsF) significantly impact reaction efficiency. For instance, using cesium fluoride in dimethylformamide at 100°C for 12 hours enhances boronic ester activation, minimizing protodeboronation side reactions . Post-coupling purification often involves silica gel chromatography or recrystallization from ethanol/water mixtures to isolate the product in >95% purity.
Functional Group Interconversion and Late-Stage Modifications
Late-stage modifications of preassembled pyrazolylpyrimidines allow for structural diversification. Amination at the pyrazole C5 position has been achieved via nucleophilic substitution or transition-metal-catalyzed C–H activation. For example, treating 2-(1-methyl-1H-pyrazol-5-yl)pyrimidine with chloramine-T in acetonitrile introduces an amino group, albeit with modest yields (40–50%) .
Solvent and Temperature Optimization in Reaction Protocols
Reaction conditions profoundly influence yield and selectivity. Polar aprotic solvents like dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) enhance solubility of intermediates during cyclocondensation, while elevated temperatures (80–120°C) accelerate ring closure . Conversely, cross-coupling reactions necessitate milder conditions (60–80°C) to prevent catalyst decomposition.
A comparative analysis of solvent systems in the synthesis of related pyrazolylpyrimidines revealed that toluene/water biphasic mixtures improve phase separation during workup, reducing emulsion formation and facilitating product isolation . For instance, a patent describing the synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate emphasized washing the organic layer with warm sodium bicarbonate solution (50–55°C) to remove acidic impurities, followed by concentration under reduced pressure .
Analytical and Purification Techniques
Chromatographic and spectroscopic methods are indispensable for characterizing 2-(1-methyl-1H-pyrazol-5-yl)pyrimidine. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>98%), while nuclear magnetic resonance (NMR) spectroscopy resolves regiochemical ambiguities. For example, the pyrimidine C4 proton typically resonates as a singlet at δ 8.3–8.5 ppm in CDCl3, whereas the pyrazole C4 proton appears as a doublet near δ 7.1 ppm .
Recrystallization remains the gold standard for purification. Ethanol/water mixtures (3:1 v/v) afford needle-shaped crystals suitable for X-ray diffraction, enabling absolute configuration determination. Thermogravimetric analysis (TGA) further ensures thermal stability, with decomposition temperatures exceeding 200°C, indicative of robust shelf life .
Q & A
Basic Research Question
- Synthetic Routes :
- Cyclocondensation : Use pyrazole-amine derivatives with β-ketoesters or nitriles under acidic conditions (e.g., glacial acetic acid) to form the pyrimidine ring. For example, NHOAc in AcOH at 108°C facilitates cyclization .
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling between halogenated pyrimidines and 1-methyl-1H-pyrazol-5-yl boronic acids.
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst Screening : Test Pd(PPh) vs. XPhos precatalysts for improved coupling efficiency.
- Temperature Control : Gradual heating (80–110°C) minimizes side reactions like decomposition of sensitive pyrazole moieties .
How can researchers resolve contradictions in reported biological activity data for pyrazole-pyrimidine hybrids across different cell lines?
Advanced Research Question
- Methodological Approaches :
- Cell Line Validation : Ensure consistent genetic backgrounds (e.g., Jak2 V617F mutations in myeloproliferative models vs. wild-type lines) .
- Pharmacokinetic Profiling : Compare intracellular compound concentrations using LC-MS to rule out bioavailability discrepancies.
- Off-Target Screening : Employ kinase profiling panels (e.g., Eurofins KinaseScan) to identify unintended targets influencing activity variations .
- Data Normalization : Use housekeeping genes (e.g., GAPDH) and internal controls (e.g., staurosporine as a cytotoxicity reference) to standardize assays .
What spectroscopic and crystallographic methods are recommended for characterizing 2-(1-methyl-1H-pyrazol-5-yl)pyrimidine derivatives?
Basic Research Question
- Spectroscopy :
- NMR : H/C NMR to confirm regioselectivity of pyrazole-pyrimidine bonding (e.g., distinguish C-4 vs. C-5 substitution).
- HRMS : High-resolution mass spectrometry for molecular formula validation.
- Crystallography :
- Single-Crystal X-ray Diffraction : Use SHELX-2018 for structure refinement. Key parameters:
- Mo Kα radiation (λ = 0.71073 Å).
- R-factor convergence < 5% for high-confidence bond-length/angle measurements .
What strategies are effective in improving the selectivity of 2-(1-methyl-1H-pyrazol-5-yl)pyrimidine derivatives toward specific kinase targets?
Advanced Research Question
- Structure-Activity Relationship (SAR) Tactics :
- Backbone Modifications : Introduce steric hindrance (e.g., methyl groups at C-2 of pyrimidine) to block off-target ATP-binding pockets .
- Solubility Tweaks : Add polar substituents (e.g., morpholine, PEG chains) to enhance water solubility and reduce nonspecific membrane interactions .
- Computational Guidance :
How to design kinetic studies to evaluate the metabolic stability of pyrazole-containing pyrimidine compounds?
Basic Research Question
- In Vitro Assays :
- Data Interpretation :
- Cl Calculation : Intrinsic clearance = (0.693 / t) × (mg microsomal protein/mL) .
What computational approaches are suitable for predicting binding modes of 2-(1-methyl-1H-pyrazol-5-yl)pyrimidine derivatives with target enzymes?
Advanced Research Question
- Workflow Recommendations :
- Homology Modeling : Use SWISS-MODEL to generate 3D structures of uncharacterized targets (e.g., mutant Jak2).
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess conformational stability of ligand-enzyme complexes.
- Binding Free Energy : MM-PBSA/GBSA methods to quantify contributions of hydrophobic/electrostatic interactions .
- Validation :
- Co-crystallization : Compare predicted poses with experimental X-ray data (e.g., PDB ID: 4BBG for Jak2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
